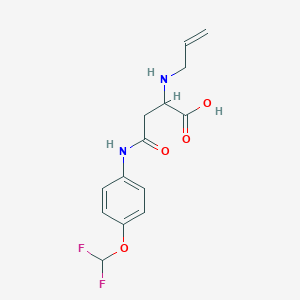
2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is an intriguing compound with multifaceted applications in chemistry, biology, medicine, and industry. It features an allylamino group and a difluoromethoxy phenyl group, contributing to its unique reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: : Allylamine, 4-(difluoromethoxy)aniline, and succinic anhydride.
Reaction: : The allylamine is reacted with succinic anhydride under controlled conditions to form the intermediate product, which is further reacted with 4-(difluoromethoxy)aniline.
Conditions: : Reactions are typically conducted in anhydrous solvents, under inert atmosphere, and at temperatures ranging from room temperature to moderate heat.
Industrial Production Methods
In industrial settings, the production methods are scaled up, involving continuous flow reactors and automated synthesis processes. Advanced purification techniques like crystallization and chromatography are employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups or increase its molecular complexity.
Reduction: : Reduction reactions can modify the functional groups, altering its reactivity.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, yielding diverse derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide. Reactions are usually performed in solvents like dichloromethane, ethanol, or water, with precise temperature and pH control.
Major Products Formed
The major products of these reactions vary based on the conditions and reagents but often include:
Oxidized derivatives with additional functional groups.
Reduced compounds with modified functional groups.
Substituted analogs retaining the core structure.
Scientific Research Applications
2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has extensive scientific research applications, including:
Chemistry
Synthesis of complex molecules: : Its unique structure makes it a valuable building block.
Catalysis research: : It serves as a ligand in metal-catalyzed reactions.
Biology
Enzyme inhibition studies: : Its structure allows it to interact with various enzymes.
Molecular probes: : Used in studies involving molecular interactions.
Medicine
Drug development: : Investigated for its potential pharmacological properties.
Disease models: : Used in research to understand disease mechanisms.
Industry
Materials science: : Utilized in the development of advanced materials.
Chemical manufacturing: : Integral in producing high-value chemicals.
Mechanism of Action
Molecular Targets and Pathways
2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid exerts its effects through specific molecular targets, including enzymes and receptors. Its mechanism involves:
Binding to active sites: : Inhibiting enzyme function or modulating receptor activity.
Pathway modulation: : Influencing biochemical pathways critical for cellular functions.
Comparison with Similar Compounds
Comparison and Uniqueness
When compared to similar compounds, such as other allylamino or difluoromethoxy derivatives, 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid stands out due to:
Enhanced reactivity: : Thanks to the combination of functional groups.
Distinct bioactivity: : Offering unique interactions with biological targets.
List of Similar Compounds
2-(Allylamino)-4-aminobutanoic acid: : Lacks the difluoromethoxy group.
4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid: : Missing the allylamino group.
Allylamino-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid: : Contains a methoxy instead of a difluoromethoxy group.
Conclusion
This compound is a versatile compound with significant implications across various scientific disciplines. Its unique combination of functional groups offers a wide range of reactivity and bioactivity, making it a subject of ongoing research and industrial interest.
Properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4/c1-2-7-17-11(13(20)21)8-12(19)18-9-3-5-10(6-4-9)22-14(15)16/h2-6,11,14,17H,1,7-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLSEOJZZACQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
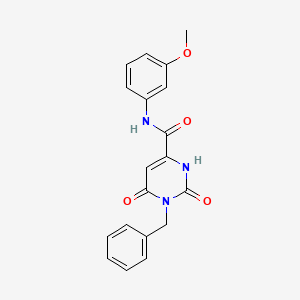
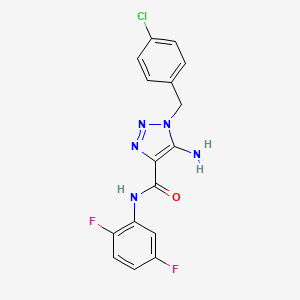
![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
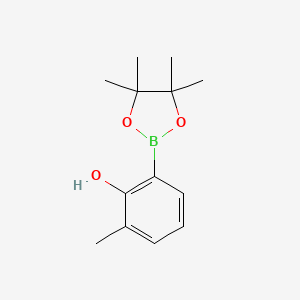
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2961508.png)
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)
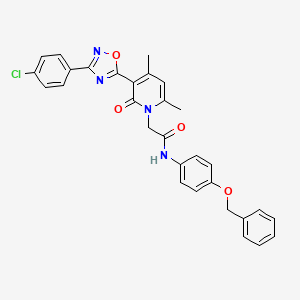
![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B2961517.png)
![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}-4,5-dimethoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2961524.png)
![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)
